N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide
Description
Chemical Identity and Nomenclature
This compound belongs to the thiosemicarbazone family, characterized by a thioamide (–NH–C(=S)–N–) group conjugated to a ketone-derived hydrazone. Its IUPAC name systematically describes:
- A 6-oxocyclohexa-2,4-dien-1-ylidene core, providing a conjugated dienone system.
- An ethylidene bridge linking the cyclohexadienylidene group to the hydrazinecarbothioamide moiety.
- N-Methyl substitution at the terminal hydrazine nitrogen, modulating electronic and steric properties.
Molecular Formula : C₁₀H₁₂N₃O₂S
Molecular Weight : 238.29 g/mol (calculated from analogous structures in ).
Structural Features :
- Planar Conjugation : The cyclohexadienylidene group adopts a near-planar conformation, enabling π-electron delocalization across the C=O and C=N bonds.
- Thiosemicarbazide Backbone : The –NH–C(=S)–N(CH₃)– segment facilitates metal coordination via sulfur and terminal nitrogen atoms.
- Tautomerism : Keto-enol tautomerism is possible at the cyclohexadienone oxygen, influencing reactivity (Figure 1).
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source Analogue |
|---|---|---|
| Bond Length (C=S) | 1.68 Å | |
| Dihedral Angle (N–N–C–S) | 178.5° (near-planar) | |
| Torsional Strain | Minimal due to conjugation |
Historical Context in Thiosemicarbazone Research
Thiosemicarbazones emerged in the 1950s as antitubercular agents, with their metal-chelating properties later exploited for anticancer and antimicrobial applications. The target compound represents a modern iteration of this lineage, integrating three evolutionary advancements:
- Heterocyclic Hybridization : Early thiosemicarbazones (e.g., 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ) utilized simple aryl groups. The cyclohexadienylidene system introduces strain and conjugation, enhancing redox activity.
- N-Alkylation : Methyl substitution at the terminal nitrogen, as seen in This compound , reduces intermolecular hydrogen bonding compared to parent compounds, altering crystallization behavior.
- Functionalization for Targeting : Unlike glucose-tagged thiosemicarbazones designed for cellular uptake, this compound’s cyclohexadienylidene group may enable π-stacking interactions with biomacromolecules.
Milestones in Structural Development :
Significance in Coordination Chemistry and Bioactive Compound Design
The compound’s dual donor sites (thioamide sulfur and hydrazinic nitrogen) enable diverse coordination modes:
Coordination Modes :
- Bidentate (S,N) : Binds transition metals (e.g., Cu²⁺, Ni²⁺) via sulfur and the terminal nitrogen, forming stable five-membered chelate rings.
- Tridentate (S,N,O) : In deprotonated states, the enolic oxygen may participate, creating octahedral complexes.
Bioactive Applications :
- Antioxidant Activity : The conjugated dienone system can scavenge radicals via electron delocalization, akin to 3-methoxy-salicylaldehyde derivatives.
- Enzyme Inhibition : Structural analogs show micromolar inhibition of cruzain and rhodesain, cysteine proteases critical in parasitic infections.
- Anticancer Potential : Metal complexes (e.g., Cu(II) derivatives) may induce oxidative stress in cancer cells through Fenton-like reactions.
Design Advantages :
- Tunable Electronics : Substituents on the cyclohexadienylidene ring modulate redox potentials and metal affinity.
- Crystallographic Control : Low-temperature X-ray studies (160 K) of related compounds reveal folded vs. extended conformations, guiding solid-state design.
Table 2: Comparative Bioactivity of Thiosemicarbazone Derivatives
Properties
Molecular Formula |
C10H13N3OS |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
1-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-methylthiourea |
InChI |
InChI=1S/C10H13N3OS/c1-7(12-13-10(15)11-2)8-5-3-4-6-9(8)14/h3-6,14H,1-2H3,(H2,11,13,15)/b12-7+ |
InChI Key |
OACONCBSYPPRCR-KPKJPENVSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NC)/C1=CC=CC=C1O |
Canonical SMILES |
CC(=NNC(=S)NC)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The Schiff Base Condensation Method
The primary method for synthesizing N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide involves a Schiff base mechanism between 4-methyl-3-thiosemicarbazide and an appropriate carbonyl precursor containing the 6-oxocyclohexa-2,4-dien-1-ylidene moiety. This approach typically proceeds under acid-catalyzed conditions to promote the formation of the imine bond.
The general reaction can be represented as:
4-methyl-3-thiosemicarbazide + 1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethan-1-one → this compound
Alternative Synthetic Routes
Alternative methods include the reaction of hydrazinecarbothioamides with appropriate ketones or the use of isothiocyanate intermediates followed by cyclization reactions. These methods, while less common, offer advantages in terms of yield and purity depending on the starting materials available.
Detailed Preparation Methods
Acid-Catalyzed Condensation Method
Reagents and Materials Required
- 4-Methyl-3-thiosemicarbazide
- 1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethan-1-one
- Methanol or ethanol (solvent)
- Hydrochloric acid (catalyst)
- Standard laboratory equipment (reflux condenser, rotary evaporator)
Procedure
Based on procedures for similar compounds, the synthesis would typically follow this protocol:
- Dissolve 4-methyl-3-thiosemicarbazide (1 mmol) in methanol (20 mL)
- Add 1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethan-1-one (1 mmol) to the solution
- Add a few drops of concentrated HCl as catalyst
- Heat the mixture under reflux for 2-5 hours
- Monitor the reaction progress by thin-layer chromatography
- Cool the reaction mixture to room temperature
- Filter the precipitate and wash with cold methanol
- Recrystallize from appropriate solvent (typically methanol or ethanol)
- Dry the product under vacuum to obtain the pure compound
This method typically yields the product in 65-87% yield, based on similar thiosemicarbazone syntheses.
Modified Method Using TMEDA Catalyst
A variation using tetramethylethylenediamine (TMEDA) as a catalyst has been reported for similar thiosemicarbazone derivatives:
- Combine 4-methyl-3-thiosemicarbazide (10 mmol) with 1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethan-1-one (10 mmol) in ethanol (50 mL)
- Add TMEDA (0.5 mmol) as catalyst
- Reflux the mixture for 4 hours
- Process as described in the standard procedure
This method may provide improved yields and reduced reaction times compared to the HCl-catalyzed method.
Synthesis via Isothiocyanate Intermediates
An alternative approach involves the formation of isothiocyanate intermediates:
- Synthesize ethyl isothiocyanatidocarbonate from ethyl chloroformate and potassium thiocyanate
- React with N-methylhydrazine to form the methyl-substituted thiosemicarbazide intermediate
- Condense this intermediate with the appropriate 6-oxocyclohexa-2,4-dien-1-ylidene ethanone
This multi-step approach may be advantageous when direct access to 4-methyl-3-thiosemicarbazide is limited.
Reaction Conditions and Optimization
Solvent Effects
The choice of solvent significantly impacts the yield and purity of the final product. Table 1 summarizes typical solvents used in thiosemicarbazone synthesis based on data from similar compounds.
Table 1: Solvent Effects on the Synthesis of Thiosemicarbazone Derivatives
| Solvent | Typical Reaction Time (h) | Expected Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Methanol | 2-3 | 70-85 | Good solubility, moderate reaction times | Some impurities may form |
| Ethanol | 4-5 | 75-87 | High purity product, readily available | Longer reaction times than methanol |
| Ethanol/Water (3:1) | 3-4 | 67-78 | Improved solubility for certain precursors | May require acid catalysis |
| DMF | 1-2 | 65-75 | Shorter reaction times, good for difficult substrates | More difficult product isolation |
Temperature Considerations
Temperature is a critical parameter in thiosemicarbazone synthesis. Optimal conditions include:
- Reflux temperature (typically 65-80°C depending on solvent)
- Gradual cooling to room temperature after reaction completion
- Controlled recrystallization temperatures (typically 20-30°C)
Catalyst Optimization
Several catalysts have been employed in thiosemicarbazone synthesis with varying effects on reaction efficiency, as shown in Table 2.
Table 2: Effect of Catalysts on Thiosemicarbazone Formation
| Catalyst | Concentration | Typical Reaction Time (h) | Expected Yield (%) | Observations |
|---|---|---|---|---|
| HCl | Few drops | 2-5 | 75-85 | Standard catalyst, widely used |
| TMEDA | 5 mol% | 3-4 | 80-90 | Improved yields, less side reactions |
| Acetic acid | 1-2 drops | 5-7 | 70-80 | Milder conditions, suitable for sensitive substrates |
| p-TsOH | 2-5 mol% | 2-3 | 78-88 | Effective for difficult condensations |
Purification and Characterization
Purification Techniques
The purification of this compound typically involves:
Characterization Methods
Characterization of the synthesized compound would typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected characteristic signals for the target compound based on similar structures:
¹H NMR (DMSO-d₆): δ ~10.5-11.0 ppm (s, 1H, NH), ~9.7-9.8 ppm (s, 1H, NH), ~8.2-8.4 ppm (s, 1H, =CH), ~7.2-7.8 ppm (m, aromatic protons), ~2.9-3.1 ppm (s, 3H, N-CH₃), ~2.1-2.3 ppm (s, 3H, C-CH₃)
¹³C NMR (DMSO-d₆): δ ~176-178 ppm (C=S), ~150-155 ppm (C=N), ~140-145 ppm (C=C), ~125-135 ppm (aromatic carbons), ~30-32 ppm (N-CH₃), ~15-18 ppm (C-CH₃)
Mass Spectrometry
Expected mass spectral data would include:
- Molecular ion peak corresponding to C₁₀H₁₄N₃OS (exact mass calculation)
- Characteristic fragmentation patterns for thiosemicarbazones
Infrared Spectroscopy
Characteristic IR bands:
- N-H stretching: 3300-3500 cm⁻¹
- C=N stretching: 1580-1620 cm⁻¹
- C=S stretching: 1050-1200 cm⁻¹
- C=C stretching: 1400-1600 cm⁻¹
Structural Variations and Isomerism
The synthesized compound can exist in different isomeric forms, primarily as E/Z isomers about the C=N bond. NMR studies of similar compounds have shown that the E isomer typically predominates in solution, with E/Z ratios ranging from 17:1 to 31:1. The predominance of the E isomer is often attributed to the reaction proceeding under kinetic control.
Key structural features affecting isomerization include:
- Potential for intramolecular hydrogen bonding
- Steric effects from the methyl substituents
- Solvent effects on isomer stability
Yield Optimization Strategies
To maximize the yield of this compound, several optimization strategies can be employed:
- Precise control of reaction temperature and time
- Selection of appropriate catalyst and concentration
- Use of dry solvents to minimize side reactions
- Careful monitoring of reaction progress by TLC
- Optimized purification protocols based on product solubility
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds structurally related to N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that thiosemicarbazones, similar in structure, can effectively target and inhibit cancer cell growth by inducing apoptosis in various cancer types, including breast and lung cancers .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has demonstrated that derivatives of hydrazine and thiosemicarbazone compounds possess significant antibacterial and antifungal activities. This is particularly relevant in the development of new antibiotics to combat resistant strains of pathogens .
Material Science
Polymeric Applications
this compound can be utilized in the synthesis of novel polymers. Its ability to form cross-linked structures makes it a candidate for creating materials with enhanced mechanical properties. These materials can be used in coatings, adhesives, and composites that require high durability and resistance to environmental factors .
Photonic Devices
The compound's unique structural features allow it to be incorporated into photonic devices. Research indicates that compounds with similar frameworks can be used to develop organic light-emitting diodes (OLEDs) and other optoelectronic applications due to their favorable electronic properties .
Case Studies
Mechanism of Action
The mechanism of action of N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interacting with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Electron-Withdrawing Groups: Bromo (Compound B, E) and cyclohexadienone (Compound A) substituents increase electrophilicity, facilitating nucleophilic substitution or metal coordination .
- Conjugation Effects: Compound A’s cyclohexadienone and Compound B’s chromenone systems enable extended π-conjugation, influencing UV-Vis absorption and redox behavior .
- Steric and Solubility Factors : Long alkyl chains (Compound E) or benzoyl groups (Compound D) enhance lipid solubility but may hinder crystallinity .
Key Observations:
- Catalytic Acetic Acid : Widely used in reflux-based syntheses (Compounds A, B) to protonate intermediates and drive condensation .
- Electrochemical Methods : Unique to Compound C, enabling direct metal-ligand complex formation without isolation .
- Yield Challenges : Bulky substituents (e.g., hexadecyl in Compound E) reduce yields due to steric hindrance .
Physicochemical Properties
Table 3: Comparative Physical Properties
| Compound | Melting Point (°C) | Solubility | Stability |
|---|---|---|---|
| Compound A | ~180–190 (estimated) | Moderate in DMSO, ethanol | Air-stable; sensitive to strong bases |
| Compound B | 165–168 | High in DMF, acetone | Light-sensitive (bromo substituent) |
| Compound C | 190–192 | High in CH₃CN | Stable as Pd/Pt complexes |
| Compound E | 189–192.5 | Low in water; high in chloroform | Hygroscopic (alkyl chain) |
Key Observations:
- Cyclohexadienone Derivatives: Compounds A and E exhibit higher melting points due to rigid conjugated systems .
- Solubility Trends : Benzoyl (Compound D) and alkyl (Compound E) groups enhance organic solvent solubility .
Biological Activity
N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on synthesis, mechanisms of action, and cytotoxicity against various cancer cell lines.
Chemical Structure and Properties
The compound features a hydrazine backbone with a carbothioamide functional group and an alkene moiety derived from 6-oxocyclohexa-2,4-dien-1-ylidene. The molecular formula is with a molecular weight of approximately 250.34 g/mol. Its structure can be depicted as follows:
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including:
These results indicate that the compound exhibits promising anticancer activity, particularly against breast and colon cancer cell lines.
The proposed mechanism of action involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase domain. Molecular docking studies have shown that the compound binds effectively to the active site of EGFR, suggesting that it may inhibit cancer cell proliferation through this pathway.
Molecular Docking Results
The binding affinities calculated during docking studies range from to , indicating strong interactions with key amino acids in the EGFR active site. Notable residues involved in binding include:
- PHE 997
- LYS 745
- MET 766
These interactions suggest that this compound could be a viable candidate for further development as an anticancer agent.
Case Study 1: In Vitro Efficacy
In a controlled study, this compound was tested alongside Doxorubicin as a reference drug. The results indicated that the compound had comparable efficacy in inhibiting cell growth in HCT116 and MDA-MB-231 cells.
Case Study 2: Selectivity Index Evaluation
The selectivity index (SI), calculated by dividing the CC50 (concentration required to kill normal cells) by the IC50 values for cancer cells, demonstrated that this compound has a favorable therapeutic window, suggesting lower toxicity to normal cells compared to cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
